molecular formula C18H19FN2O4S B12536052 1-[4-(4-Fluorophenoxy)benzene-1-sulfonyl]piperidine-3-carboxamide CAS No. 819076-81-8

1-[4-(4-Fluorophenoxy)benzene-1-sulfonyl]piperidine-3-carboxamide

Cat. No.: B12536052
CAS No.: 819076-81-8
M. Wt: 378.4 g/mol
InChI Key: SCQNXXLGAVKHBF-UHFFFAOYSA-N
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Description

1-[4-(4-Fluorophenoxy)benzene-1-sulfonyl]piperidine-3-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and a fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Fluorophenoxy)benzene-1-sulfonyl]piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the attachment of the fluorophenoxy group. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides.

    Attachment of the Fluorophenoxy Group: This can be done through nucleophilic substitution reactions where a fluorophenol derivative reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Fluorophenoxy)benzene-1-sulfonyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the fluorophenoxy group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-[4-(4-Fluorophenoxy)benzene-1-sulfonyl]piperidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-Fluorophenoxy)benzene-1-sulfonyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The fluorophenoxy group may enhance the compound’s binding affinity and specificity for its targets. The piperidine ring can contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

1-[4-(4-Fluorophenoxy)benzene-1-sulfonyl]piperidine-3-carboxamide can be compared with other similar compounds, such as:

    4-(4-Fluorophenoxy)benzene-1-sulfonyl chloride: This compound shares the sulfonyl and fluorophenoxy groups but lacks the piperidine ring and carboxamide group.

    Piperidine derivatives: Compounds with similar piperidine rings but different substituents can be compared to highlight the unique properties conferred by the sulfonyl and fluorophenoxy groups.

The uniqueness of this compound lies in its combination of functional groups, which can impart specific chemical and biological properties not found in other compounds.

Properties

CAS No.

819076-81-8

Molecular Formula

C18H19FN2O4S

Molecular Weight

378.4 g/mol

IUPAC Name

1-[4-(4-fluorophenoxy)phenyl]sulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C18H19FN2O4S/c19-14-3-5-15(6-4-14)25-16-7-9-17(10-8-16)26(23,24)21-11-1-2-13(12-21)18(20)22/h3-10,13H,1-2,11-12H2,(H2,20,22)

InChI Key

SCQNXXLGAVKHBF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)F)C(=O)N

Origin of Product

United States

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